3-Methoxy-17-nitroso-7,8-didehydro-4,5-epoxymorphinan-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-17-nitroso-7,8-didehydro-4,5-epoxymorphinan-6-ol is a complex organic compound belonging to the morphinan class of chemicals. This class is known for its psychoactive properties and includes well-known compounds such as morphine and codeine . The compound’s structure features a phenanthrene core with various functional groups that contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-17-nitroso-7,8-didehydro-4,5-epoxymorphinan-6-ol typically involves multiple steps, starting from simpler precursors. The process often includes:
Formation of the phenanthrene core: This is achieved through cyclization reactions.
Introduction of functional groups: Methoxy and nitroso groups are introduced through specific reactions such as nitration and methylation.
Epoxidation: The formation of the epoxide ring is a crucial step, often involving peracids or other oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-17-nitroso-7,8-didehydro-4,5-epoxymorphinan-6-ol undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of additional epoxide rings or other oxidized derivatives.
Reduction: Reduction reactions can remove nitroso groups or reduce double bonds.
Substitution: Functional groups can be substituted with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Peracids, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
3-Methoxy-17-nitroso-7,8-didehydro-4,5-epoxymorphinan-6-ol has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its interactions with biological receptors.
Medicine: Investigated for potential analgesic properties.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Methoxy-17-nitroso-7,8-didehydro-4,5-epoxymorphinan-6-ol involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to a cascade of biochemical events that result in its pharmacological effects. The pathways involved include the inhibition of neurotransmitter release and modulation of pain signals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morphine: A well-known analgesic with a similar core structure but different functional groups.
Codeine: Another analgesic with a methoxy group but lacking the nitroso group.
Uniqueness
3-Methoxy-17-nitroso-7,8-didehydro-4,5-epoxymorphinan-6-ol is unique due to its specific combination of functional groups, which confer distinct chemical and pharmacological properties.
Eigenschaften
CAS-Nummer |
77774-24-4 |
---|---|
Molekularformel |
C17H18N2O4 |
Molekulargewicht |
314.34 g/mol |
IUPAC-Name |
9-methoxy-3-nitroso-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C17H18N2O4/c1-22-13-5-2-9-8-11-10-3-4-12(20)16-17(10,6-7-19(11)18-21)14(9)15(13)23-16/h2-5,10-12,16,20H,6-8H2,1H3 |
InChI-Schlüssel |
NGNCKOKHKZDIHF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C3=C(CC4C5C3(CCN4N=O)C(O2)C(C=C5)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.